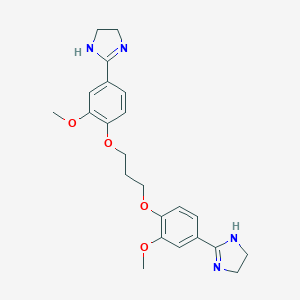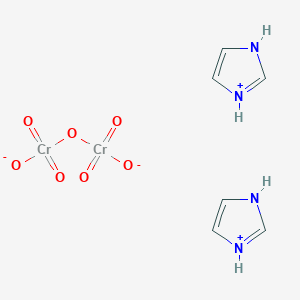![molecular formula C19H21NO4 B021863 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol CAS No. 16562-14-4](/img/structure/B21863.png)
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
説明
The compound “3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol” is an alkaloid . It is a natural product found in Stephania delavayi, Stephania yunnanensis, and other organisms .
Molecular Structure Analysis
The molecular formula of the compound is C19H21NO4 . The IUPAC name is 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol . The InChI and Canonical SMILES representations provide more details about its structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.4 g/mol . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .科学的研究の応用
Alzheimer’s Disease Treatment
D,L-Stepholidine has been found to rescue memory deficit and synaptic plasticity in models of Alzheimer’s disease . It does this by activating the dopamine D1 receptor/PKA signaling pathway . This compound improves hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice .
Schizophrenia Treatment
D,L-Stepholidine exhibits D1 receptor agonistic activity while acting as D2 receptor antagonists . This unique pharmacological profile makes it a potential agent in the treatment of schizophrenia . Clinical studies have shown that co-administration of D,L-Stepholidine with a typical antipsychotic drug significantly enhances the therapeutic effects and remarkably reduces the tardive dyskinesia induced by the typical antipsychotic drug used with schizophrenic patients .
Parkinson’s Disease Treatment
Due to its unique pharmacological profile, D,L-Stepholidine is also considered a potential agent in the treatment of Parkinson’s disease . Its ability to act as a D2 receptor antagonist while exhibiting D1 receptor agonistic activity could be beneficial in managing the symptoms of Parkinson’s disease .
Drug Addiction Treatment
D,L-Stepholidine’s unique pharmacological profile, specifically its dual actions on dopamine (DA) receptors, makes it a potential agent in the treatment of drug addiction . Its ability to act as a D2 receptor antagonist while exhibiting D1 receptor agonistic activity could help manage withdrawal symptoms and reduce cravings .
Cognitive Function Improvement
D,L-Stepholidine has been shown to improve social interaction and cognitive function in experimental studies using animal models of schizophrenia . This suggests that it could potentially be used to enhance cognitive function in humans as well .
Hyperactivity Management
In animal models of schizophrenia, D,L-Stepholidine has been shown to inhibit hyperactivity . This suggests that it could potentially be used to manage hyperactivity disorders in humans .
作用機序
Target of Action
D,L-Stepholidine primarily targets dopamine receptors, specifically the D1 and D2 subtypes . It acts as an agonist for D1-type receptors and an antagonist for D2-type receptors . Dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
D,L-Stepholidine interacts with its targets in a unique way. It acts as a D1-type receptor agonist, meaning it binds to these receptors and activates them .
Biochemical Pathways
The compound’s interaction with dopamine receptors affects several biochemical pathways. Its agonistic activity on D1 receptors can activate the protein kinase A (PKA) signaling pathway . This pathway plays a key role in regulating various cellular processes, including gene transcription, cell cycle progression, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic profile of D,L-Stepholidine is characterized by rapid absorption from the gastrointestinal tract, but its oral bioavailability is poor due to extensive pre-systemic metabolism . Despite this, the compound shows extensive transport across the blood-brain barrier, indicating its potential for central nervous system effects .
Result of Action
The activation of D1 receptors and blockade of D2 receptors by D,L-Stepholidine can lead to various molecular and cellular effects. For instance, it has been shown to improve memory and synaptic plasticity in models of Alzheimer’s disease . It can also enhance the surface expression of AMPA receptors, which are crucial for synaptic transmission .
特性
IUPAC Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPISQIIWUONPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274461, DTXSID70937112 | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
CAS RN |
16562-14-4, 16562-13-3 | |
| Record name | 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



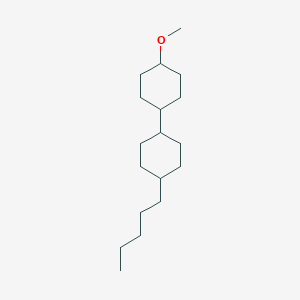
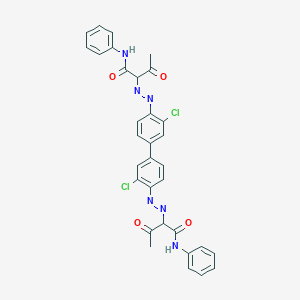
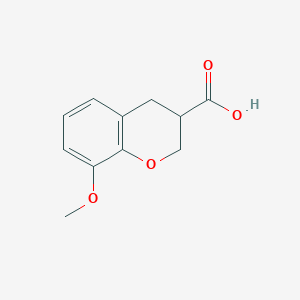

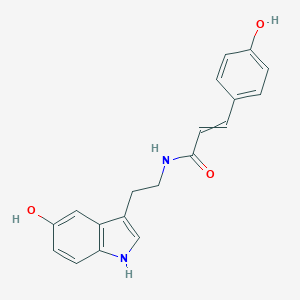
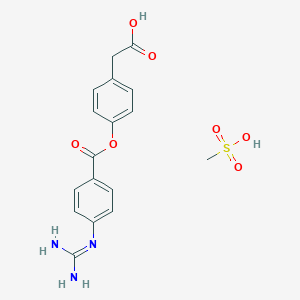
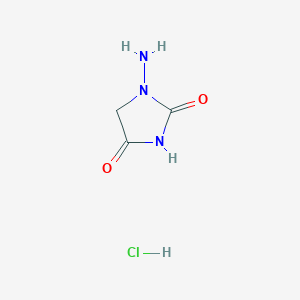
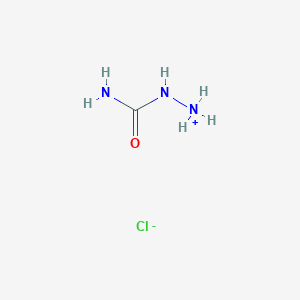
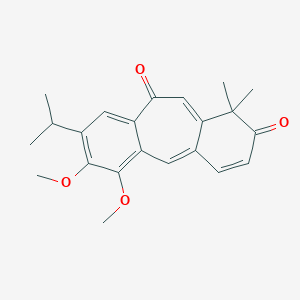

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)

